Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride
Overview
Description
Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C9H15ClN2O2 and its molecular weight is 218.68. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of New Compounds
Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is involved in the synthesis of various novel compounds. For instance, it is used in the reaction with nucleophilic reagents to produce derivatives like 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and others (Harb, Hesien, Metwally & Elnagdi, 1989).
2. Regioselective Synthesis
It plays a role in efficient and highly regioselective synthesis processes. For example, a study detailed the synthesis of a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates (Machado et al., 2011).
3. Access to Pyrrole Derivatives
This chemical is crucial in accessing a new library of pyrrole derivatives, a significant class of organic compounds. The reactions involving ethyl 2-chloroacetoacetate and its isomers with cyanoacetamide, facilitated by triethylamine, exemplify this application (Dawadi & Lugtenburg, 2011).
4. Corrosion Inhibition Studies
In the field of materials science, derivatives of this compound are studied for their corrosion inhibition properties, particularly in relation to mild steel in acidic environments (Alaoui et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-cyanopiperidine-4-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-2-13-8(12)9(7-10)3-5-11-6-4-9;/h11H,2-6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMPLZLHGNPJTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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